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Compound of Interest

Compound Name: 1-Chloro-3-phenoxypropan-2-ol
CAS No.: 4769-73-7
Cat. No.: B1266388
Get Quote
. J

Executive Summary

1-Chloro-3-phenoxypropan-2-ol (CAS: 4792-82-9) serves as a critical bifunctional "pivot"
intermediate in pharmaceutical chemistry.[1] Possessing both a secondary hydroxyl group and
a primary alkyl chloride, it acts as the direct precursor to Phenyl Glycidyl Ether (PGE) via
dehydrochlorination and as a scaffold for

-adrenergic receptor blockers via amination.[1]

This guide provides validated protocols for the synthesis, cyclization, and functionalization of
this molecule.[1] Unlike standard textbook descriptions, these protocols emphasize process
causality—explaining why specific catalysts (e.g., piperidine hydrochloride) and phase-transfer
conditions are strictly necessary to maximize yield and suppress polymerization.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
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Property Specification Notes

1-Chloro-3-phenoxypropan-2- Also known as 3-Phenoxy-1-

IUPAC Name
ol chloro-2-propanol
Molecular Formula
Molecular Weight 186.64 g/mol
N ) High vacuum required for
Boiling Point 112°C @ 0.6 mmHg o
distillation
Density 1.2+0.1 g/lcm3 Denser than water

N Soluble in alcohols, o )
Solubility Immiscible with water
chloroform, toluene

Skin/Eye lIrritant (Cat 2), Handle in fume hood with

Key Hazards ] ] o
Mutagenic Potential nitrile gloves

Synthetic Pathways Overview

The utility of 1-Chloro-3-phenoxypropan-2-ol lies in its ability to undergo intramolecular
Williamson ether synthesis to form epoxides or intermolecular substitution to form amino-
alcohols.[1]
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Figure 1: The central role of 1-Chloro-3-phenoxypropan-2-ol in divergent synthesis.

Module 1: Synthesis of the Core Intermediate
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Objective: Synthesize 1-Chloro-3-phenoxypropan-2-ol from Phenol and Epichlorohydrin.

Mechanistic Insight

The reaction involves the nucleophilic attack of the phenoxide oxygen on the epoxide ring of
epichlorohydrin.[1]

 Critical Control Point: We use Piperidine Hydrochloride as a catalyst.[1] Unlike strong bases
which can cause immediate polymerization of epichlorohydrin, this salt buffers the reaction,
facilitating the ring-opening at the less substituted carbon (regioselectivity) while preventing
the premature closure of the ring back to the epoxide.[1]

Protocol A: Catalytic Ring Opening

e Reagent Setup:
o Phenol: 94.0 g (1.0 mol)[1]
o Epichlorohydrin: 138.8 g (1.5 mol) [Excess drives kinetics][1]
o Catalyst: Piperidine Hydrochloride: 2.0 g[1]
» Reaction:
o Combine reagents in a round-bottom flask equipped with a reflux condenser.
o Heat to 100°C with vigorous magnetic stirring.
o Maintain temperature for 6 hours. The mixture will darken slightly.[1]
o Workup (Purification):
o Cool the mixture to room temperature.

o Strip Excess: Remove unreacted epichlorohydrin via rotary evaporation at 100°C
(vacuum).[1] Note: Epichlorohydrin is toxic; trap solvent efficiently.

o Acid Wash: Dissolve the oily residue in 100 mL Chloroform (
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).[1] Add 50 mL conc. HCI and stir for 30 mins. Reason: This converts the piperidine
catalyst into a water-soluble salt for removal.[1]

o Separate phases.[1][2] Wash the organic layer with water (
).[1]
o Dry over anhydrous

, filter, and evaporate solvent.[1][2]

e Isolation:
o Perform vacuum distillation.[1][2] Collect the fraction boiling at 112°C / 0.6 mmHg.

o Yield: Expect ~60-65% (approx. 116 g).

Module 2: Cyclization to Phenyl Glycidyl Ether
(PGE)

Objective: Convert the chlorohydrin to the epoxide (PGE).[1]

Mechanistic Insight

This is an intramolecular Williamson ether synthesis.[1] The secondary alcohol is deprotonated
by NaOH, and the resulting alkoxide displaces the adjacent chloride.

o Challenge: The reaction is biphasic (organic oil + aqueous base). Without help, the reaction
is slow.

e Solution: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Hydrogen Sulfate
(TBAHS) or quaternary ammonium salts to shuttle hydroxide ions into the organic phase.[1]

Protocol B: Biphasic Ring Closure

e Reagent Setup:

o 1-Chloro-3-phenoxypropan-2-ol (from Module 1): 18.6 g (0.1 mol)[1]
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o Sodium Hydroxide (NaOH): 30% Aqueous Solution (excess)[1]
o Toluene: 50 mL

o PTC: Tetrabutylammonium bromide (TBAB): 0.3 g[1]

» Reaction:
o Dissolve the chlorohydrin and TBAB in Toluene.
o Add NaOH solution dropwise while stirring vigorously at 40-50°C. Caution: Exothermic.
o Stir for 3 hours. Monitor by TLC (disappearance of chlorohydrin).[1]
o Workup:
o Separate the organic layer.[1][2]
o Wash with brine until neutral pH.[1]
o Evaporate Toluene.
o Result: Phenyl Glycidyl Ether (Clear oil).[1][3]

Module 3: Amination (Beta-Blocker Motif Synthesis)

Objective: Synthesize 1-(isopropylamino)-3-phenoxypropan-2-ol. This structure mimics the core
pharmacophore of beta-blockers like Propranolol.[1]

Mechanistic Insight

While amines can displace the chloride directly, the reaction proceeds faster and cleaner via
the in situ formation of the epoxide (PGE) followed by ring opening.[1] However, if starting
strictly from the chlorohydrin without pre-cyclization, a higher temperature is required to drive
the displacement.[1]

Protocol C: Direct Aminolysis

* Reagent Setup:
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o 1-Chloro-3-phenoxypropan-2-ol: 9.3 g (0.05 mol)[1]
o Isopropylamine: 15 mL (Excess)[1]

o Solvent: Ethanol (50 mL) or Water (Green chemistry route)

» Reaction:
o Combine reagents in a pressure vessel or reflux setup.[1]
o Heat to Reflux (approx 80°C) for 4—6 hours.

o Note: If using water as solvent under ultrasound irradiation (Sonochemistry), reaction
times can be reduced to <1 hour.[1]

o Workup:
o Evaporate ethanol and excess amine under reduced pressure.[1]

o The residue is the crude amino-alcohol hydrochloride salt (if acid was present) or free
base.[1]

o Recrystallize from Hexane/Ethyl Acetate.

Experimental Workflow Visualization

The following diagram details the critical decision points in the purification of the chlorohydrin
intermediate (Module 1).
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Figure 2: Purification logic for removing catalytic impurities prior to distillation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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